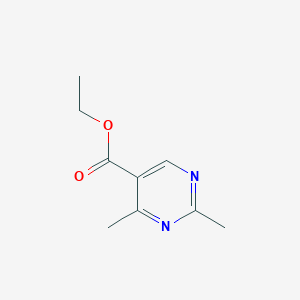
4-Fluoropyridin-2-ol
Overview
Description
4-Fluoropyridin-2-ol is a chemical compound with the molecular formula C5H4FNO. It has a molecular weight of 113.09 . The IUPAC name for this compound is 4-fluoropyridin-2 (1H)-one .
Synthesis Analysis
The synthesis of fluorinated pyridines, including this compound, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C5H4FNO/c6-4-1-2-7-5 (8)3-4/h1-3H, (H,7,8) .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 296.1±20.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.7±3.0 kJ/mol . The flash point is 132.9±21.8 °C .Scientific Research Applications
Synthetic Applications
4-Fluoropyridin-2-ol serves as a precursor in the synthesis of complex molecules. The study by Mi Zhi-yuan demonstrates its utility in obtaining 4-amino-3,5-dichloro-6-fluoropyridine-2-ol through amine and hydroxy substitution reactions, showcasing its role in producing high-yield and purity compounds for further chemical transformations (Mi Zhi-yuan, 2010). Similarly, a novel pathway to 4-fluoropyridines, involving 2-fluoroallylic alcohols and a series of rearrangements, indicates its importance in generating aryl-substituted fluoropyridines (U. Wittmann et al., 2006).
Pharmaceutical and Medicinal Chemistry
In the realm of medicinal chemistry, the structural modification of this compound derivatives aids in the development of new therapeutic agents. A method for efficiently functionalizing 2-Fluoro-4-methylpyridine showcases the synthesis of cognition enhancer drug candidates, highlighting the compound's potential in creating bioactive molecules (J. Pesti et al., 2000).
Material Science and Fluorescent Indicators
The compound's derivatives find applications in material science, for instance, in the development of fluorescent indicators. The BODIPY scaffold, utilizing fluoropyridine structures, is critical in designing fluorescent probes for various analytes, demonstrating the compound's versatility in sensor technology (N. Boens et al., 2012).
Advanced Synthesis Techniques
Advanced synthetic techniques involving this compound derivatives enable the creation of fluorinated heterocycles, which are valuable in pharmaceuticals and agrochemicals. Methods such as copper- and base-catalyzed cycloadditions facilitate the synthesis of highly functionalized 4-fluoropyridines, indicating the compound's contribution to innovative chemical syntheses (Jinhuan Dong et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties . They have been used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
It’s worth noting that fluoropyridines have been used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Pharmacokinetics
The presence of a fluorine atom in pharmaceuticals is known to influence these properties, often improving bioavailability .
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting they may have diverse effects depending on the specific compound and biological context .
Action Environment
The synthesis of fluoropyridines often involves specific environmental conditions, such as temperature .
Biochemical Analysis
Biochemical Properties
4-Fluoropyridin-2-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as pyridin-2-ol 5-monooxygenase, which is involved in the hydroxylation of pyridine derivatives . This interaction is essential for the conversion of pyridin-2-ol into its hydroxylated forms, which are important intermediates in various metabolic pathways. Additionally, this compound can act as a substrate for other enzymes, leading to the formation of different fluorinated metabolites .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and metabolic regulation . This compound can also alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, this compound has been found to inhibit certain enzymes involved in pyridine metabolism, thereby affecting the overall metabolic pathway . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of various degradation products . These degradation products can have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes . These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyridine metabolism. It interacts with enzymes such as pyridin-2-ol 5-monooxygenase, leading to the formation of hydroxylated metabolites . These metabolites can further participate in various biochemical reactions, contributing to the overall metabolic flux and regulation of metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical effects .
properties
IUPAC Name |
4-fluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRUCRGHYLPMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320546 | |
| Record name | 4-Fluoropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96530-75-5 | |
| Record name | 4-Fluoropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoropyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)





![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)
![5H-chromeno[2,3-b]pyridin-7-ylacetic acid](/img/structure/B1296370.png)


![Spiro[5.5]undec-1-en-3-one](/img/structure/B1296374.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)